molecular formula C11H10N2O B8392452 Methyl 3-quinolinecarboximidate

Methyl 3-quinolinecarboximidate

Cat. No.: B8392452
M. Wt: 186.21 g/mol
InChI Key: XJIALYKTGAKVJU-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

methyl quinoline-3-carboximidate

InChI

InChI=1S/C11H10N2O/c1-14-11(12)9-6-8-4-2-3-5-10(8)13-7-9/h2-7,12H,1H3

InChI Key

XJIALYKTGAKVJU-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC2=CC=CC=C2N=C1

Origin of Product

United States

Comparison with Similar Compounds

Limitations of the Provided Evidence

  • & 3 (Molecules, 2014): Discuss diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester) and labdane-type compounds in plant resins. These compounds are structurally unrelated to quinolinecarboximidates, which are nitrogen-containing heterocycles. No quinoline derivatives are mentioned .
  • (2021): Focuses on methyl shikimate, a cyclohexanecarboxylic acid derivative.
  • (2024): Lists fatty acid methyl esters (e.g., palmitic acid methyl ester) in a plant extract. These are simple esters without aromatic or heterocyclic features .

Hypothetical Comparison Framework (Based on Indirect Evidence)

While direct data are unavailable, a theoretical comparison could be structured around:

  • Functional Groups: Methyl esters (e.g., sandaracopimaric acid methyl ester ) vs. methyl imidates (e.g., Methyl 3-quinolinecarboximidate). Imidates are less common in natural products and may exhibit distinct reactivity (e.g., nucleophilic substitution) compared to esters.
  • Heterocyclic vs. Terpenoid Scaffolds: Quinoline derivatives (aromatic N-heterocycles) differ significantly from diterpenoid methyl esters (alicyclic structures) in terms of electronic properties, solubility, and biological interactions.
  • Analytical Signatures : Methyl shikimate’s NMR and FTIR data highlight carbonyl (C=O) and ester (C-O) signals, which would differ from imidate C=N and N-O functional groups.

Recommendations for Further Research

To address the original query, the following steps are necessary:

  • Revised Literature Search: Prioritize studies on quinolinecarboximidates, such as: Synthesis and applications of quinoline imidates in medicinal chemistry (e.g., kinase inhibitors). Comparative stability/reactivity studies of imidates vs. esters.
  • Experimental Data: Obtain NMR, MS, or chromatographic data for this compound and analogs (e.g., ethyl or benzyl derivatives) to enable direct comparisons.

Critical Notes

  • The absence of quinolinecarboximidate data in the provided evidence precludes authoritative analysis.
  • Future work should consult specialized journals (e.g., Journal of Heterocyclic Chemistry, Bioorganic & Medicinal Chemistry Letters) for relevant comparisons.

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